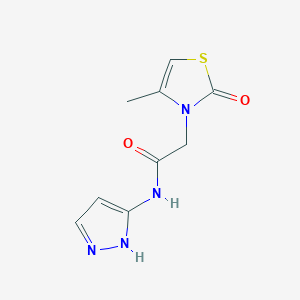
n-(4-Cyanophenyl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(4-Cyanophenyl)picolinamide: is an organic compound with the molecular formula C13H9N3O It is a derivative of picolinamide, where the picolinamide moiety is substituted with a 4-cyanophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Chan–Lam Coupling Reaction: One of the most common methods for synthesizing n-(4-Cyanophenyl)picolinamide involves the Chan–Lam coupling reaction.
Cyanoacetylation of Amines: Another method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: n-(4-Cyanophenyl)picolinamide can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the cyano group.
Condensation Reactions: It can participate in condensation reactions with ketones to form heterocyclic compounds.
Common Reagents and Conditions:
Copper Catalysts: Used in Chan–Lam coupling reactions.
Alkyl Cyanoacetates: Used in cyanoacetylation reactions.
Major Products Formed:
Pyridinium Salts: Formed during reactions with ketones.
Heterocyclic Compounds: Formed through condensation reactions.
Aplicaciones Científicas De Investigación
Chemistry: n-(4-Cyanophenyl)picolinamide is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme activities and protein interactions. It has been used in the production of 2-picolinamide through biocatalysis .
Medicine: It has been studied for its antifungal properties and its interaction with fungal enzymes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of n-(4-Cyanophenyl)picolinamide involves its interaction with specific molecular targets. For example, in antifungal applications, it targets the cytochrome bc1 complex, binding to the Qi-site and inhibiting the enzyme’s activity . This inhibition disrupts the electron transport chain, leading to the death of the fungal cells.
Comparación Con Compuestos Similares
Picolinamide (C6H6N2O): A simpler analog of n-(4-Cyanophenyl)picolinamide, used in various chemical and biological applications.
N-(2-Cyanophenyl)picolinamide (C13H9N3O): Another analog with the cyano group in a different position, used in similar applications.
Uniqueness: this compound is unique due to the specific positioning of the cyano group, which can influence its reactivity and interaction with biological targets. This positioning can lead to different biological activities and applications compared to its analogs.
Propiedades
Fórmula molecular |
C13H9N3O |
|---|---|
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
N-(4-cyanophenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C13H9N3O/c14-9-10-4-6-11(7-5-10)16-13(17)12-3-1-2-8-15-12/h1-8H,(H,16,17) |
Clave InChI |
WUYINQBOZASLCM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


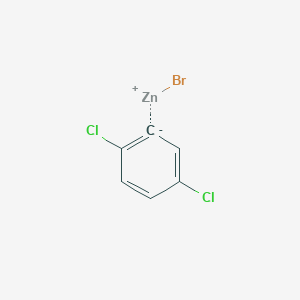
![7-Oxabicyclo[4.2.0]octan-8-one](/img/structure/B14893618.png)
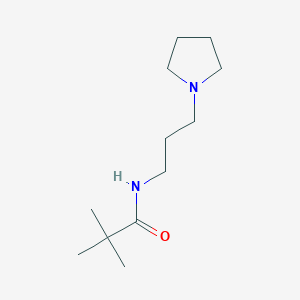
![2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B14893626.png)
![3-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14893629.png)
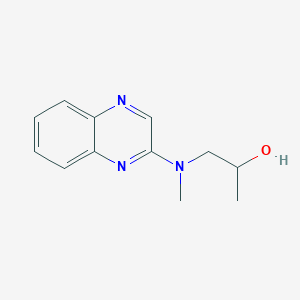
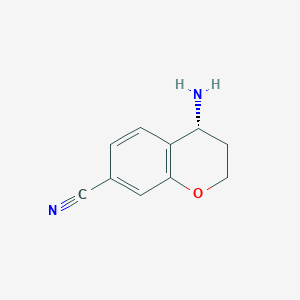
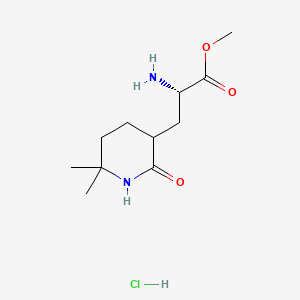
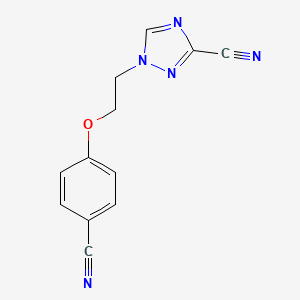
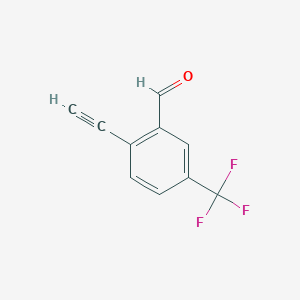

![8-Fluoro-3-iodoimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B14893677.png)
